4-Hydroxy Nisoldipine-d6
CAS No.: 1189945-12-7
Cat. No.: VC0020901
Molecular Formula: C20H24N2O7
Molecular Weight: 410.456
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1189945-12-7 |
---|---|
Molecular Formula | C20H24N2O7 |
Molecular Weight | 410.456 |
IUPAC Name | 3-O-methyl 5-O-[3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Standard InChI | InChI=1S/C20H24N2O7/c1-11-15(18(23)28-5)17(13-8-6-7-9-14(13)22(26)27)16(12(2)21-11)19(24)29-10-20(3,4)25/h6-9,17,21,25H,10H2,1-5H3/i3D3,4D3 |
Standard InChI Key | MOZPKZYMNVFLSU-LIJFRPJRSA-N |
SMILES | CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
4-Hydroxy Nisoldipine-d6 is a deuterium-labeled derivative of 4-Hydroxy Nisoldipine, which belongs to the dihydropyridine class of calcium channel blockers. The compound features deuterium atoms that replace six hydrogen atoms in the original structure, altering its physicochemical properties while maintaining similar pharmacological activity . The specific CAS number for 4-Hydroxy Nisoldipine-d6 is 1189945-12-7, distinguishing it from the non-deuterated form which has the CAS number 106685-70-5 .
Physicochemical Properties
The molecular formula of 4-Hydroxy Nisoldipine-d6 can be derived from its non-deuterated counterpart (C₂₀H₂₄N₂O₇) by replacing six hydrogen atoms with deuterium, resulting in C₂₀H₁₈D₆N₂O₇ . This substitution increases the molecular weight from 404.41 g/mol (for non-deuterated 4-Hydroxy Nisoldipine) to approximately 410.45 g/mol for the deuterated version . The deuterium atoms in this compound significantly alter its physicochemical behaviors, particularly in terms of bond strength and vibrational properties.
Table 1: Key Physical and Chemical Properties of 4-Hydroxy Nisoldipine-d6
Property | Value | Comparison to Non-deuterated Form |
---|---|---|
Molecular Weight | ~410.45 g/mol | Higher than 404.41 g/mol |
Molecular Formula | C₂₀H₁₈D₆N₂O₇ | Replaces 6 H with D |
CAS Number | 1189945-12-7 | Different from 106685-70-5 |
Appearance | Fine crystalline powder | Similar |
Solubility | Limited water solubility | Similar profile with potential differences |
Stability | Enhanced metabolic stability | More stable due to deuterium kinetic isotope effect |
Structural Comparison with Related Compounds
4-Hydroxy Nisoldipine-d6 maintains the core dihydropyridine structure characteristic of calcium channel blockers, featuring a 1,4-dihydropyridine ring with methyl groups at positions 2 and 6, a 2-nitrophenyl group at position 4, and ester groups at positions 3 and 5 . One significant structural feature is the hydroxyl group on the 2-methylpropyl ester portion, which distinguishes it from the parent compound Nisoldipine . The systematic name for the non-deuterated version is 5-O-(2-hydroxy-2-methylpropyl) 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate .
Synthesis and Production
Synthetic Routes
Pharmacological Mechanisms
Mechanism of Action
As a calcium channel blocker derivative, 4-Hydroxy Nisoldipine-d6 functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac tissue. This mechanism results in:
-
Vasodilation of peripheral and coronary blood vessels
-
Reduced total peripheral resistance
-
Decreased systemic blood pressure
-
Increased coronary blood flow
The compound stabilizes voltage-gated L-type calcium channels in their inactive state, preventing calcium-dependent muscle contraction and promoting vasodilation. This pharmacodynamic profile is consistent with other dihydropyridine calcium channel blockers, though the deuteration may influence binding kinetics and receptor interactions.
Pharmacokinetic Considerations
The deuterium substitution in 4-Hydroxy Nisoldipine-d6 introduces significant pharmacokinetic modifications compared to the non-deuterated form. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can result in:
-
Increased metabolic stability
-
Modified absorption, distribution, metabolism, and excretion (ADME) profiles
-
Potentially reduced formation of toxic metabolites
-
Altered drug-drug interaction profiles
These modifications may lead to improved therapeutic index, extended half-life, and reduced dosing frequency compared to non-deuterated analogs.
Research Applications
Analytical Standard Applications
4-Hydroxy Nisoldipine-d6 serves as an invaluable internal standard for quantitative analysis in pharmaceutical research and clinical settings. The compound's deuterated nature allows for:
-
Clear mass spectrometric differentiation from the non-deuterated compound
-
Accurate quantification in biological matrices
-
Enhanced reliability in pharmacokinetic studies
-
Precise determination of drug concentrations in complex biological samples
Metabolic Studies
The compound plays a critical role in metabolic research, allowing scientists to:
-
Track metabolic pathways of Nisoldipine and related compounds
-
Identify key metabolic transformations in preclinical and clinical studies
-
Evaluate the impact of genetic polymorphisms on drug metabolism
-
Assess potential drug-drug interactions through metabolic pathways
Comparative Analysis with Related Compounds
Relationship to Parent Compounds
4-Hydroxy Nisoldipine-d6 shares structural similarities with several calcium channel blockers, particularly within the dihydropyridine class. Below is a comparative analysis:
Table 2: Comparison of 4-Hydroxy Nisoldipine-d6 with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Specialized Applications |
---|---|---|---|---|
4-Hydroxy Nisoldipine-d6 | C₂₀H₁₈D₆N₂O₇ | ~410.45 | Six deuterium atoms | Internal standard, metabolic studies |
4-Hydroxy Nisoldipine | C₂₀H₂₄N₂O₇ | 404.41 | Non-deuterated form | Active metabolite, pharmacological agent |
Nisoldipine | C₂₀H₂₄N₂O₆ | 388.41 | Lacks hydroxyl group | Primary therapeutic agent |
Nisoldipine-d6 | C₂₀H₁₈D₆N₂O₆ | ~394.46 | Deuterated parent compound | Analytical standard |
Nisoldipine-d7 | C₂₀H₁₇D₇N₂O₆ | ~395.47 | Seven deuterium atoms | Specialized analytical applications |
Pharmacological Distinctions
While 4-Hydroxy Nisoldipine-d6 maintains the pharmacological profile of a calcium channel blocker, its deuteration introduces important distinctions:
-
Potentially slower metabolism leading to extended duration of action
-
Modified binding kinetics with target receptors
-
Altered distribution across biological membranes
-
Distinct metabolic profile with potentially different metabolites
Current Research Trends
Pharmaceutical Development Applications
Recent research involving 4-Hydroxy Nisoldipine-d6 has focused on several key areas:
-
Development of improved analytical methods for detecting and quantifying nisoldipine and its metabolites
-
Investigation of metabolic pathways and pharmacokinetic profiles
-
Utilization as an internal standard in bioequivalence studies
-
Exploration of deuteration effects on pharmacological properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume